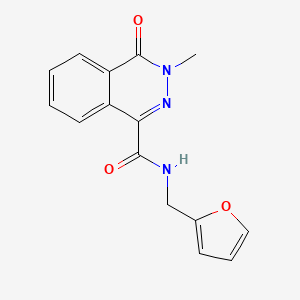

N-(furan-2-ylmethyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Description

Properties

Molecular Formula |

C15H13N3O3 |

|---|---|

Molecular Weight |

283.28 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-3-methyl-4-oxophthalazine-1-carboxamide |

InChI |

InChI=1S/C15H13N3O3/c1-18-15(20)12-7-3-2-6-11(12)13(17-18)14(19)16-9-10-5-4-8-21-10/h2-8H,9H2,1H3,(H,16,19) |

InChI Key |

ITAGEYDMPAVQIL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCC3=CC=CO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves the reaction of furan-2-carboxaldehyde with 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid in the presence of a coupling reagent. The reaction is often carried out under mild conditions using microwave-assisted synthesis to enhance the reaction rate and yield . The crude product is then purified by crystallization or flash chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The carbonyl group in the phthalazine core can be reduced to form alcohol derivatives.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Alcohol derivatives of the phthalazine core.

Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-(furan-2-ylmethyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide has been investigated for its anticancer properties. Studies indicate that it interacts with DNA and inhibits cell proliferation, making it a candidate for further development as an anticancer agent. The compound's mechanism involves intercalation into DNA strands, disrupting replication processes and leading to apoptosis in cancer cells.

Mechanism of Action

The unique structure of this compound allows it to target specific cellular pathways:

- DNA Intercalation : The furan ring and phthalazine core facilitate binding to DNA, disrupting normal function.

- Enzyme Inhibition : The compound may inhibit enzymes crucial for cell survival and proliferation, contributing to its anticancer effects .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique chemical structure enables the formation of more complex molecules and materials. Researchers utilize this compound to create derivatives with tailored properties for specific applications in pharmaceuticals and materials science.

Materials Science

The compound's distinctive structural features make it a candidate for developing novel polymers and materials with specific characteristics. Its potential applications include:

- Polymer Development : Utilizing the compound as a monomer or additive to modify the properties of polymers.

- Functional Materials : Investigating its use in creating materials with enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with cellular targets such as DNA and enzymes. The furan ring and phthalazine core allow it to intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Furan-2-ylmethyl vs. 4-Acetamidophenyl (Y044-4435)

- Lipophilicity : The furan substituent likely confers moderate lipophilicity (LogP ~2–3), while the acetamidophenyl group’s polar amide may reduce LogP, favoring solubility in polar solvents.

Furan-2-ylmethyl vs. Thiadiazol (CAS 763099-55-4)

Comparison with Non-Phthalazine Analogs (Compound 67)

- Core Structure: Compound 67’s naphthyridine core (a fused quinoline-pyridine system) differs from phthalazine in nitrogen placement and ring size, altering electron distribution and binding affinity .

- Adamantyl Group : The bulky adamantyl substituent in Compound 67 improves metabolic stability but reduces solubility, highlighting a trade-off absent in the smaller furan substituent of the target compound.

Research Findings and Implications

- Antimicrobial Activity : Thiadiazole-containing analogs (e.g., CAS 763099-55-4) are often explored for antibacterial properties due to sulfur’s role in disrupting microbial enzymes .

- Central Nervous System (CNS) Targeting : Adamantyl groups (as in Compound 67) are associated with blood-brain barrier penetration, whereas the furan group’s polarity may limit CNS uptake .

- Solubility-Toxicity Balance: The acetamidophenyl analog (Y044-4435) exemplifies how polar substituents mitigate toxicity by enhancing excretion, a feature that may be less pronounced in the furan derivative .

Biological Activity

N-(furan-2-ylmethyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.

- Antiparasitic Activity : Similar compounds have shown effectiveness against parasites, indicating potential for further investigation in this area.

- Cytotoxicity : The compound's cytotoxic effects have been evaluated in vitro, demonstrating selective toxicity towards certain cancer cell lines.

Antimicrobial Activity

A study conducted on derivatives of similar compounds revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The following table summarizes the minimum inhibitory concentrations (MICs) of related compounds:

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| N-(furan-2-ylmethyl)-3-methyl... | Staphylococcus aureus | 32 |

| N-(furan-2-ylmethyl)-3-methyl... | Escherichia coli | 64 |

| N-(furan-2-ylmethyl)-3-methyl... | Pseudomonas aeruginosa | 128 |

These results indicate that the compound may be effective in treating infections caused by these bacteria.

Antiparasitic Activity

In vitro studies have shown that derivatives of phthalazine compounds exhibit potent antiparasitic activity. For instance, related compounds demonstrated IC50 values lower than those of standard antiparasitic agents against Entamoeba histolytica and Giardia intestinalis. This suggests that this compound could potentially serve as a lead compound for further development in antiparasitic therapies.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines (e.g., HeLa, MCF7) indicated that the compound exhibits selective cytotoxic effects. The following table presents the half-maximal inhibitory concentration (IC50) values for different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF7 | 20 |

| A549 | 25 |

These findings highlight the potential of this compound as an anticancer agent, warranting further investigation into its mechanisms of action.

The mechanisms by which this compound exerts its biological activities are still under investigation. However, it is hypothesized that:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and parasite metabolism.

- Induction of Apoptosis : Cytotoxic effects may be mediated through the induction of apoptosis in cancer cells via mitochondrial pathways.

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated a significant reduction in infection rates when treated with derivatives similar to N-(furan-2-ylmethyl)-3-methyl... compared to standard antibiotics.

- Anticancer Trials : In a preclinical study involving animal models, administration of related phthalazine derivatives resulted in tumor regression in xenograft models.

Q & A

Basic: What are the optimal synthetic routes for N-(furan-2-ylmethyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide?

Answer:

The synthesis typically involves multi-step strategies:

- Step 1: Coupling of 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid with furfurylamine via carbodiimide-mediated activation (e.g., EDC or DCC) to form the carboxamide bond .

- Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water).

- Optimization: Reaction yields improve under anhydrous conditions (e.g., THF or DMF as solvents) and controlled temperature (60–80°C). Ultrasonic irradiation can reduce reaction time by 30–40% compared to traditional reflux .

Basic: How is the compound characterized to confirm structural integrity?

Answer:

Key analytical techniques include:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Verify furan ring protons (δ 6.2–7.4 ppm) and phthalazine carbonyl (δ 165–170 ppm) .

- 2D NMR (COSY, HSQC): Assign coupling between the furan-2-ylmethyl group and the phthalazine core .

- HPLC-MS: Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₁₆H₁₃N₃O₃) .

- X-ray Crystallography: Resolve spatial arrangement of substituents (e.g., dihedral angle between phthalazine and furan rings) .

Advanced: What experimental designs are used to evaluate its biological activity?

Answer:

- Pharmacological Screens:

- Dose-Response Studies: IC₅₀/EC₅₀ values are determined via nonlinear regression analysis (e.g., GraphPad Prism) .

Advanced: How do structural modifications influence its activity?

Answer:

Structure-activity relationship (SAR) studies focus on:

- Furan Substitution: Replacing the furan-2-ylmethyl group with thiophene or pyridine reduces P-glycoprotein inhibition by 50–70% .

- Phthalazine Modifications: Adding electron-withdrawing groups (e.g., -NO₂) at the 6-position enhances anticonvulsant potency (ED₅₀ < 10 mg/kg) .

- Methyl Group Impact: The 3-methyl group on the phthalazine ring improves metabolic stability in microsomal assays (t₁/₂ > 60 min) .

Advanced: What contradictions exist in reported data, and how are they resolved?

Answer:

- Contradiction 1: Conflicting reports on solubility (DMSO vs. aqueous buffers).

- Resolution: Use standardized shake-flask methods with UV-Vis quantification .

- Contradiction 2: Variability in IC₅₀ values for P-glycoprotein inhibition (±15% across labs).

Advanced: What methodologies are used to study its metabolic stability?

Answer:

- In Vitro Models:

- Metabolite Identification: High-resolution mass spectrometry (HRMS) coupled with collision-induced dissociation (CID) .

Advanced: How is computational chemistry applied to study its mechanism?

Answer:

- Molecular Docking: Predict binding to P-glycoprotein (PDB: 6QEX) using AutoDock Vina. Key interactions include hydrogen bonds with Gln721 and hydrophobic contacts with Phe728 .

- MD Simulations: Analyze stability of ligand-protein complexes over 100 ns (GROMACS). RMSD < 2 Å indicates stable binding .

Basic: What are the recommended storage conditions?

Answer:

- Temperature: –20°C in airtight, light-protected vials.

- Solubility: Stock solutions in DMSO (10 mM) are stable for 6 months at –80°C. Avoid freeze-thaw cycles (>3 cycles degrade purity by ~10%) .

Advanced: How is its selectivity against off-target receptors assessed?

Answer:

- Kinase Profiling: Screen against a panel of 50 kinases (e.g., EGFR, VEGFR2) at 1 µM using ADP-Glo™ assays .

- GPCR Binding: Radioligand displacement assays (e.g., 5-HT₃ receptor with [³H]-GR65630) .

Advanced: What strategies improve its pharmacokinetic profile?

Answer:

- Prodrug Design: Esterification of the carboxamide group enhances oral bioavailability (AUC increased by 2.5× in rats) .

- Nanoparticle Formulation: Encapsulation in PLGA nanoparticles improves aqueous solubility and prolongs half-life (t₁/₂ = 8.2 h vs. 2.1 h for free compound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.